2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
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Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is a complex organic compound that features a boron-containing dioxaborolane ring fused to a tetrahydropyrazolopyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine typically involves the formation of the dioxaborolane ring followed by its attachment to the tetrahydropyrazolopyridine core. One common method involves the reaction of a suitable pyrazolopyridine precursor with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or esters.
Reduction: The compound can be reduced to form different boron-containing derivatives.
Substitution: The dioxaborolane ring can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include boronic acids, boronic esters, and various substituted derivatives of the original compound. These products are valuable intermediates in organic synthesis and can be used to create more complex molecules.
Scientific Research Applications
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine has several scientific research applications:
Medicine: Boron-containing compounds are being explored for their potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Mechanism of Action
The mechanism by which 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. Additionally, the compound can participate in catalytic cycles, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound features a similar dioxaborolane ring but with a different aromatic core.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a similar boron-containing ring but with different substituents.
1-Methylpyrazole-4-boronic acid pinacol ester: This compound contains a boronic acid ester with a pyrazole ring.
Uniqueness
What sets 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine apart is its unique combination of a boron-containing dioxaborolane ring and a tetrahydropyrazolopyridine core. This structure provides it with distinct reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C13H21BN2O2 |
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Molecular Weight |
248.13 g/mol |
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)11-9-10-7-5-6-8-16(10)15-11/h9H,5-8H2,1-4H3 |
InChI Key |
WMMWEFONFGNWTC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN3CCCCC3=C2 |
Origin of Product |
United States |
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